molecular formula C21H19N B14805980 3-(tert-Butyl)dibenzo[f,h]quinoline

3-(tert-Butyl)dibenzo[f,h]quinoline

Cat. No.: B14805980
M. Wt: 285.4 g/mol
InChI Key: UBLPGYSBRHCAQG-UHFFFAOYSA-N
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Description

3-(tert-Butyl)dibenzo[f,h]quinoline (CAS: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19N

Molecular Weight

285.4 g/mol

IUPAC Name

3-tert-butylphenanthro[9,10-b]pyridine

InChI

InChI=1S/C21H19N/c1-21(2,3)14-12-19-17-10-5-4-8-15(17)16-9-6-7-11-18(16)20(19)22-13-14/h4-13H,1-3H3

InChI Key

UBLPGYSBRHCAQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C3=CC=CC=C3C4=CC=CC=C42)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Tert Butyl Dibenzo F,h Quinoline and Analogues

Strategies for Constructing the Dibenzo[f,h]quinoline (B3252415) Skeleton

The formation of the dibenzo[f,h]quinoline core can be achieved through various synthetic strategies, primarily categorized into photo-induced reactions and transition metal-catalyzed approaches.

Photo-induced Annulation and Electrocyclization Reactions

Photochemical methods offer an elegant and often environmentally benign pathway to construct complex polycyclic systems. These reactions leverage the energy of light to induce cyclization and aromatization steps.

One effective photochemical strategy involves the irradiation of appropriately substituted precursors to induce an intramolecular cycloaddition, followed by a dehydrogenation step to achieve the final aromatic system. For instance, a concise and environmentally friendly protocol has been developed for the synthesis of 6-phenylbenzo[h]quinolines. quora.com This method utilizes the irradiation of (E)-2-phenyl-3-styrylpyridines with a 254 nm UV light source in ethanol (B145695) under an argon atmosphere, with trifluoroacetic acid present. quora.com The reaction proceeds through a dehydrogenative annulation process, which includes a 6π-electrocyclization, a rsc.orgnih.gov-H shift, 1,3-enamine tautomerization, and the elimination of a hydrogen molecule to yield the 6-phenylbenzo[h]quinoline product in good yields. quora.com A key advantage of this approach is the avoidance of transition metal catalysts and external oxidants, leading to high atom economy and milder reaction conditions. quora.com

While this method has been demonstrated for benzo[h]quinolines, the principles could be extended to the synthesis of the dibenzo[f,h]quinoline skeleton by using a suitably designed precursor that would allow for the formation of the additional fused benzene (B151609) ring.

6π-Electrocyclization is a powerful pericyclic reaction that can be initiated photochemically to form six-membered rings. This approach has been successfully applied to the synthesis of various quinoline-containing polyheterocycles. For example, a method for the synthesis of trans-dihydrobenzo[f]quinolines has been developed through the photoinduced 6π-electrocyclization of 2-(benzofuran-2-yl)-3-phenylpyridine derivatives. rsc.org Irradiation of the starting material with a 313 nm UV lamp in an acetone-water mixture under an argon atmosphere at room temperature leads to the formation of the trans-dihydro product, which can be further converted to the cis-isomer at elevated temperatures. rsc.org

Another example demonstrates the synthesis of polyheterocyclic-fused quinoline-2-thiones through a microwave-assisted 6π-electrocyclization of ortho-heteroaryl anilines with carbon disulfide in water. nih.gov This catalyst- and additive-free method provides the desired products in high yields. nih.gov Furthermore, the photochemical behavior of pyrimidines containing an allomaltol fragment has been investigated, showing that under UV irradiation, a 6π-electrocyclization of the 1,3,5-hexatriene (B1211904) system occurs, leading to dihydrobenzo[h]pyrano[2,3-f]quinazolines. researchgate.netyoutube.comyoutube.comresearchgate.net These examples highlight the versatility of 6π-electrocyclization in constructing complex heterocyclic systems, which could be adapted for the synthesis of the dibenzo[f,h]quinoline core.

Transition Metal-Catalyzed C-H Activation and Arylation Approaches

Transition metal catalysis, particularly involving ruthenium and palladium, has emerged as a powerful tool for the construction of complex aromatic systems through C-H activation and arylation reactions. These methods offer high efficiency and regioselectivity.

A synthetic route to dibenzo[f,h]quinolines and their derivatives has been developed utilizing a stepwise ruthenium-catalyzed C-H arylation followed by a potassium-mediated reductive cyclodehydrogenation. youtube.com This approach starts from 2-phenylpyridine (B120327) and aryl bromides. The ruthenium catalyst facilitates the ortho-C-H arylation of the 2-phenylpyridine, which is a key step in building the necessary carbon framework. Ruthenium complexes are effective for such transformations, and various catalytic cycles allow for C-H arylation strategies that are challenging with other metals. youtube.com

The general utility of ruthenium-catalyzed C-H arylation is broad, with applications in the functionalization of diverse aryl carboxylic acids with aryl and heteroaryl halides. rsc.org While not directly applied to 3-(tert-Butyl)dibenzo[f,h]quinoline, the principles of using a directing group to guide the C-H activation and subsequent arylation could be a viable strategy for its synthesis.

Catalyst SystemStarting MaterialsProductKey Features
RuCl₂(PPh₃)₃ / KOH2-Aminobenzyl alcohol and aldehydes3-Substituted quinolinesOxidative coupling and cyclization.
[RuCl₂(p-cymene)]₂ / Ligand2-Phenylpyridine and aryl bromidesDibenzo[f,h]quinolinesStepwise C-H arylation and reductive cyclodehydrogenation. youtube.com

Palladium catalysts are highly effective in promoting cascade reactions that can rapidly build molecular complexity. A palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines has been developed to provide an efficient synthetic pathway to quinolines. This process involves a sequential denitrogenative addition followed by an intramolecular cyclization.

Another powerful palladium-catalyzed method is the decarboxylative annulation. While specific examples for this compound are not detailed, the synthesis of dibenzo[f,h]quinolines has been achieved through a palladium-catalyzed decarboxylative annulation strategy. rsc.org This approach underscores the potential of palladium catalysis in constructing the core heterocyclic system.

Furthermore, a site-selective synthesis of functionalized dibenzo[f,h]quinolines has been reported involving a double cross-coupling reaction between 2-chloropyridinyl acids and cyclic diaryliodonium salts, where the carboxylic acid acts as a traceless directing group. rsc.org This method provides a one-pot, atom- and step-economical process for accessing these complex structures.

Catalyst SystemStarting MaterialsReaction TypeProduct
Pd(OAc)₂ / PPh₃ / NaOAc2-Iodoaniline and α,β-unsaturated carbonyl compoundsHeck coupling-cyclization3-Substituted quinolin-2(1H)-ones
PdCl₂(dppf)o-Aminocinnamonitriles and arylhydrazinesDenitrogenative addition and intramolecular cyclizationQuinolines
Pd(OAc)₂ / Ligand2-Chloropyridinyl acids and cyclic diaryliodonium saltsDecarboxylative annulationFunctionalized dibenzo[f,h]quinolines rsc.org
Cobalt-Assisted C-H Bond Activation

Cobalt-catalyzed C-H bond activation has emerged as a powerful and economically viable strategy for the synthesis of complex nitrogen-containing heterocyclic compounds. While direct cobalt-catalyzed synthesis of this compound is not extensively documented, the principles of this methodology have been successfully applied to the synthesis of related structures like isoquinolines and indazoles. nih.govnih.gov These reactions typically proceed through a directed C-H functionalization, where a directing group on the substrate positions the cobalt catalyst for selective activation of a specific C-H bond.

In a representative example, a Co(III) catalyst, often generated in situ, facilitates the coupling of an aromatic precursor bearing a directing group (such as an oxadiazole) with an alkyne. nih.gov This is followed by a redox-neutral C-N cyclization to afford the isoquinoline (B145761) core. nih.gov The versatility of this approach is demonstrated by its tolerance of a wide array of functional groups. nih.gov A plausible mechanistic pathway involves the coordination of the directing group to the cobalt center, followed by a concerted metalation-deprotonation step to form a cobaltacycle intermediate. Subsequent insertion of the alkyne and reductive elimination or a similar cascade process leads to the final heterocyclic product. nih.gov

The application of such a strategy to the synthesis of this compound would likely involve a precursor with a directing group positioned to facilitate the annulation of the final quinoline (B57606) ring onto a dibenzofuran (B1670420) or a related carbocyclic framework. The tert-butyl group would likely be incorporated into one of the starting materials.

Copper-Mediated Cyclizations

Copper-catalyzed reactions represent a cornerstone in the synthesis of quinoline derivatives, offering a versatile and cost-effective alternative to other transition metals. rsc.org These methods often involve the construction of the quinoline core through intermolecular or intramolecular cyclization reactions. rsc.orgrsc.org A common strategy employs the reaction of anilines with terminal acetylene (B1199291) esters in the presence of a copper catalyst to forge the requisite C-N and C-C bonds in a cascade process. rsc.org

Another powerful approach is the copper-catalyzed radical cyclization. For instance, the synthesis of N-fused quinolines has been achieved through a di-tert-butyl peroxide-mediated C(sp³)-H activation to generate a radical, which then undergoes a cascade radical addition/cyclization sequence. nih.gov This methodology showcases broad functional group tolerance and provides access to complex quinoline-based structures in good yields. nih.gov

The synthesis of this compound via a copper-mediated cyclization could be envisioned starting from a suitably substituted dibenzofuran or carbazole (B46965) precursor. For example, an amino-substituted dibenzo[f,h]arene could be reacted with a tert-butyl-containing alkyne or a related coupling partner in the presence of a copper catalyst to construct the quinoline ring.

Catalyst System Reactants Product Type Key Features
Cu(I)Anilines, Terminal Acetylene EstersQuinolinesCascade C-N and C-C bond formation. rsc.org
Copper/di-tert-butyl peroxideN-substituted precursorsN-Fused QuinolinesC(sp³)-H activation-radical addition-cyclization cascade. nih.gov
CopperTryptamine/Tryptophan derivatives3-HydroxypyrroloindolinesIntramolecular radical cyclization with oxygen trapping. nih.gov

Oxidative Annulation Strategies

Oxidative annulation provides a direct and efficient route to polycyclic aromatic hydrocarbons and their heterocyclic analogues. A notable strategy for the site-selective synthesis of functionalized dibenzo[f,h]quinolines involves a decarboxylative annulation reaction utilizing cyclic diaryliodonium salts. nih.gov

This method hinges on a double cross-coupling reaction between a 2-chloropyridinyl acid and a cyclic diaryliodonium salt. nih.gov The carboxylic acid group on the pyridine (B92270) derivative serves as a traceless directing group, facilitating the palladium-catalyzed C-H activation and subsequent annulation. nih.gov This approach allows for the precise installation of functional groups onto the dibenzo[f,h]quinoline core. nih.gov The tert-butyl group could be incorporated either on the diaryliodonium salt or on the pyridine precursor.

Radical Cascade and Addition/Cyclization Methods

Radical cascade reactions have gained prominence as a powerful tool for the construction of complex molecular architectures in a single step. rsc.org These reactions are often initiated by the generation of a radical species, which then undergoes a series of intramolecular and/or intermolecular additions and cyclizations to form the final product.

One relevant approach involves the tert-butyl peroxybenzoate (TBPB) mediated functionalization of N-propargyl aromatic amine derivatives with ethers. rsc.org This metal-free, domino reaction proceeds via a radical addition/cyclization cascade to afford 3-alkylated quinolines. rsc.org The synthesis of this compound could potentially be achieved by adapting this methodology, using a suitable N-propargylated dibenzo-fused aromatic amine.

Another strategy involves the oxidative radical cyclization–cyclization reaction of a substrate containing both an allyl and a phenyl group as radical acceptors. mdpi.com This transformation, promoted by a mild oxidant like iron(III) chloride, proceeds through an intramolecular radical addition to the allyl group, followed by a second radical cyclization onto the phenyl group to construct a benzo-fused isoindole structure. mdpi.com While not a direct synthesis of the target molecule, this demonstrates the potential of cascade radical cyclizations for building complex fused systems.

Initiator/Mediator Reactants Product Type Key Features
tert-Butyl peroxybenzoate (TBPB)N-propargyl aromatic amines, Ethers3-Alkylated QuinolinesMetal-free, domino radical addition/cyclization. rsc.org
Iron(III) chlorideActive methine with allyl and phenyl groups1H-Benzo[f]isoindole derivativesOxidative cascade radical cyclization-cyclization. mdpi.com
tert-Butyl nitrite (B80452)Alkenes, Aldehydes3,5-Disubstituted IsoxazolesMetal-free, one-pot multicomponent radical cascade. rsc.org

Brønsted Acid-Promoted Cyclizations

Brønsted acid catalysis offers a metal-free alternative for promoting cyclization reactions to form heterocyclic compounds. researchgate.net These reactions often proceed through the activation of a substrate by protonation, which initiates a cascade of bond-forming events.

For example, the synthesis of 2,3-disubstituted thieno[2,3-b]quinoxaline (B1642142) derivatives has been achieved through the condensation of 3-methylquinoxaline-2-thione with various benzaldehydes in the presence of a Brønsted acid like sulfuric or hydrochloric acid. researchgate.net This one-step synthesis proceeds in high yields. researchgate.net

Another example is the Brønsted acid-promoted alkylation/cyclization cascade reaction of pyrroles with N,N-dimethylaminomethyleneglutaconic acid dinitrile to afford functionalized cyclopenta[b]pyrroles with excellent diastereoselectivity. The reaction pathway was confirmed by the isolation and transformation of the 2-alkylated pyrrole (B145914) intermediate.

The synthesis of this compound using a Brønsted acid-promoted cyclization would likely involve a precursor designed to undergo an intramolecular electrophilic aromatic substitution or a related cyclization cascade upon protonation.

Microwave-Assisted Synthesis Techniques for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions and improving yields. nih.govbenthamdirect.comcam.ac.uk The application of microwave irradiation to the synthesis of quinoline derivatives has demonstrated significant advantages over conventional heating methods, including dramatically reduced reaction times and, in some cases, higher product yields. nih.govlew.ro

The benefits of MAOS are attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher reaction rates and selectivities. acs.org This technique has been successfully applied to various quinoline syntheses, such as the Skraup synthesis and the Friedländer synthesis. nih.govcam.ac.uk For instance, in a modified Friedländer synthesis, the use of neat acetic acid as both solvent and catalyst under microwave irradiation at 160 °C allowed for the synthesis of quinolines in just 5 minutes in excellent yield. cam.ac.uk

The synthesis of this compound and its analogues could be significantly expedited and optimized through the application of microwave-assisted protocols, particularly for the cyclization and annulation steps that form the quinoline core.

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement
Skraup SynthesisSeveral hoursSignificantly reducedNot always improved, but time is much shorter. nih.gov
Friedländer SynthesisSeveral days (unassisted)5 minutesExcellent yields. cam.ac.uk
Synthesis of 2-acetoxyquinoline derivatives4 hours15-35 minutesYields increased from 40-80% to 60-100%. lew.ro

Regioselective Functionalization and Derivatization of the Dibenzo[f,h]quinoline Core

The regioselective functionalization of the dibenzo[f,h]quinoline core is crucial for tuning its electronic and steric properties for various applications. mdpi.com Direct C-H functionalization using transition metal catalysis is a highly attractive strategy for achieving this, as it avoids the need for pre-functionalized substrates. mdpi.com

While specific methods for the dibenzo[f,h]quinoline system are not extensively detailed, general principles for the regioselective functionalization of quinolines and related polycyclic aromatic hydrocarbons can be applied. mdpi.comchemistryviews.org For quinolines, the site of functionalization (e.g., C2, C5, C8) can often be controlled by the choice of directing group and catalyst system. mdpi.com

A dearomative strategy for the regioselective modification of quinolines involves a "diene" synthon within the aromatic rings, providing access to highly functionalized heterocycles. nih.gov This can be achieved through dearomative hydroboration using phosphine-ligated borane (B79455) complexes, where the regioselectivity (vicinal 5,6- or conjugate 5,8-hydroboration) can be controlled by the phosphine (B1218219) ligand. nih.gov

Introduction of the tert-Butyl Substituent via Specific Synthetic Routes

While direct synthetic routes to this compound are not extensively documented in the literature, the introduction of a tert-butyl group can be envisioned through several established synthetic strategies for quinolines and other heterocyclic systems. These methods generally involve either the use of a precursor already bearing the tert-butyl group or the direct functionalization of the heterocyclic core.

Classical quinoline syntheses, such as the Skraup and Friedländer reactions, offer a potential pathway by employing starting materials substituted with a tert-butyl group. wikipedia.orgwikipedia.orgiipseries.orgresearchgate.net For instance, a Friedländer synthesis could theoretically utilize a tert-butyl-substituted 2-aminobenzaldehyde (B1207257) or a ketone with an adjacent tert-butyl group to construct the quinoline ring system. wikipedia.orgresearchgate.net However, the synthesis of the specific precursors required to yield the 3-tert-butyl isomer of dibenzo[f,h]quinoline can be a synthetic challenge in itself.

A more direct approach involves the electrophilic substitution of a pre-formed dibenzo[f,h]quinoline scaffold. Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst is a common method for introducing tert-butyl groups onto aromatic rings. The regioselectivity of this reaction would be a critical factor, with substitution patterns dictated by the electronic properties of the dibenzo[f,h]quinoline ring system.

Radical-based methods present another avenue for the introduction of a tert-butyl group. The use of radical initiators such as tert-butyl nitrite can generate tert-butyl radicals, which can then add to the heterocyclic ring. nih.govnih.gov Such reactions have been successfully applied to the functionalization of various nitrogen-containing heterocycles.

A summary of potential synthetic strategies for introducing a tert-butyl group is presented below:

Synthetic Strategy Description Potential Challenges
Friedländer Synthesis Condensation of a tert-butyl-substituted o-aminobenzaldehyde derivative with a suitable ketone. wikipedia.orgresearchgate.netSynthesis of the specific substituted precursors.
Skraup Synthesis Reaction of a tert-butyl-substituted aniline (B41778) derivative with glycerol, an acid, and an oxidizing agent. wikipedia.orgiipseries.orgHarsh reaction conditions and potential for low yields.
Friedel-Crafts Alkylation Direct alkylation of the dibenzo[f,h]quinoline core with a tert-butylating agent.Control of regioselectivity to obtain the desired 3-substituted isomer.
Radical tert-Butylation Addition of a tert-butyl radical, generated from a suitable precursor, to the heterocyclic system. nih.govnih.govPotential for multiple substitutions and side reactions.

Influence of Substituent Effects on Reaction Outcomes and Selectivity

The nature and position of substituents on the reacting molecules can exert a profound influence on the course and outcome of chemical reactions, particularly in the synthesis of complex heterocyclic systems like dibenzo[f,h]quinolines. These substituent effects can be broadly categorized as electronic and steric effects.

Electronic effects, arising from the electron-donating or electron-withdrawing nature of a substituent, can alter the reactivity of the starting materials and influence the stability of intermediates, thereby affecting reaction rates and regioselectivity. For instance, in the synthesis of functionalized benzo[h]quinolines, it has been observed that the electronic properties of substituents on the precursors play a significant role in determining the reaction's efficiency and the final product distribution. nih.gov

Steric effects, which result from the spatial arrangement of atoms, are particularly significant when dealing with bulky substituents like the tert-butyl group. The large size of the tert-butyl group can hinder the approach of reagents to a particular reaction site, a phenomenon known as steric hindrance. This can lead to a decrease in reaction rate or a change in the regioselectivity of the reaction, favoring substitution at less sterically congested positions. In some instances, the steric bulk of a substituent can be exploited to achieve high regioselectivity in a reaction, leading to the exclusive formation of a single isomer. nih.gov

Mechanistic Investigations of Dibenzo[f,h]quinoline Formation

Understanding the reaction mechanisms that lead to the formation of the dibenzo[f,h]quinoline scaffold is crucial for the development of new and improved synthetic methodologies. The formation of this polycyclic system can be achieved through various pathways, including photochemical reactions, radical and cascade processes, and metal-catalyzed cyclizations.

Elucidation of Photochemical Reaction Mechanisms

Photochemical reactions, initiated by the absorption of light, provide a powerful tool for the construction of complex molecular architectures. The synthesis of dibenzo[f,h]quinolines and their derivatives has been successfully achieved through photochemical cyclizations. mdpi.com A common mechanistic motif in these reactions is the 6π-electrocyclization of a stilbene-like precursor.

For example, the irradiation of (E)-2-phenyl-3-styrylpyridines with ultraviolet light has been shown to yield 6-phenylbenzo[h]quinolines. The proposed mechanism for this transformation involves a series of steps:

Photoexcitation: The starting material absorbs a photon, promoting it to an excited electronic state.

6π-Electrocyclization: In the excited state, the molecule undergoes a 6π-electrocyclization to form a dihydrophenanthrene-like intermediate.

iipseries.orgnih.gov-Hydride Shift: A subsequent iipseries.orgnih.gov-hydride shift occurs.

Tautomerization: Tautomerization of the enamine intermediate to the more stable imine.

Aromatization: Finally, elimination of a molecule of hydrogen leads to the formation of the fully aromatic dibenzo[f,h]quinoline product.

Another example is the photo-induced annulation of 6-([1,1′-biphenyl]-2-yl)pyridine-2(1H)-ones, which proceeds via a similar 6π-electrocyclization mechanism to afford dibenzo[f,h]quinolin-2(1H)-ones.

Analysis of Radical and Cascade Reaction Pathways

Radical reactions, involving species with unpaired electrons, offer unique reactivity patterns for the synthesis of heterocyclic compounds. The use of radical initiators can trigger cascade reactions, where multiple chemical bonds are formed in a single, efficient process.

The synthesis of quinoline derivatives can be achieved through radical pathways. For instance, tert-butyl nitrite can thermally decompose to generate tert-butoxy (B1229062) radicals, which can then initiate a radical cascade. nih.govnih.gov A plausible general mechanism for a radical-initiated cyclization to form a quinoline-like structure could involve the following steps:

Initiation: A radical initiator generates a reactive radical species.

Hydrogen Abstraction: The radical abstracts a hydrogen atom from a suitable precursor to generate a carbon-centered radical.

Cyclization: The carbon-centered radical undergoes an intramolecular addition to a π-system (e.g., a nitrile or an alkyne) to form a new ring.

Termination/Propagation: The resulting radical can then be quenched or can propagate the chain by reacting with another molecule of the starting material.

Cascade reactions provide an atom- and step-economical approach to the synthesis of complex molecules. A base-catalyzed 1,4-addition/intramolecular annulation cascade has been developed for the synthesis of functionalized benzo[h]quinolines. This reaction proceeds through a series of nucleophilic additions and cyclizations, orchestrated in a single pot to rapidly build up the complexity of the final product.

Studies on Metal-Catalyzed Cyclization Mechanisms

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. The synthesis of dibenzo[f,h]quinolines can be achieved through various metal-catalyzed reactions, often involving palladium, rhodium, or copper catalysts.

A site-selective synthesis of functionalized dibenzo[f,h]quinolines has been reported via a palladium-catalyzed double cross-coupling reaction. rsc.org The proposed mechanism for this transformation involves a catalytic cycle with the following key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to a C-Cl bond of a 2-chloropyridinyl acid derivative.

Decarboxylation: The resulting palladium(II) intermediate undergoes decarboxylation.

Second Oxidative Addition: The palladium complex then reacts with a cyclic diaryliodonium salt in a second oxidative addition step.

Reductive Elimination: Finally, reductive elimination from the palladium(IV) intermediate forges the new C-C bonds of the dibenzo[f,h]quinoline core and regenerates the active palladium(0) catalyst.

Rhodium catalysts have also been employed in the synthesis of quinoline derivatives. For example, the reaction of indoles with halodiazoacetates in the presence of a rhodium(II) catalyst can lead to the formation of quinoline-3-carboxylates. beilstein-journals.org The proposed mechanism for this reaction involves the formation of a rhodium-carbene intermediate, which then undergoes cyclopropanation of the indole (B1671886) ring, followed by a ring-expansion of the cyclopropane (B1198618) intermediate to give the quinoline product.

A summary of representative metal-catalyzed reactions for the synthesis of quinoline and dibenzoquinoline systems is provided in the table below:

Catalyst System Reaction Type Key Mechanistic Steps Reference
Palladium(0)Double cross-couplingOxidative addition, decarboxylation, reductive elimination rsc.org
Rhodium(II)Cyclopropanation-ring expansionCarbene formation, cyclopropanation, ring expansion beilstein-journals.org

Theoretical and Computational Studies of 3 Tert Butyl Dibenzo F,h Quinoline

Quantum Mechanical Investigations

Quantum mechanical calculations are fundamental to predicting the behavior of molecules. These methods provide insights into electronic distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govscirp.org These calculations would be instrumental in understanding how the tert-butyl group at the 3-position influences the electron density and reactivity of the dibenzo[f,h]quinoline (B3252415) core. However, specific DFT data for 3-(tert-Butyl)dibenzo[f,h]quinoline is not currently available.

Hartree-Fock (HF) Methods in Structural and Electronic Analysis

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the many-electron wavefunction. pku.edu.cnaps.org While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable insights into molecular orbitals and electronic structure. researchgate.netaps.org A comparative study of HF and DFT results for this compound would be beneficial for a comprehensive understanding of its properties, but such a study has not been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.

Energy Gaps and Their Correlation with Electronic and Optical Properties

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests a molecule is more easily excitable and can be more reactive. mdpi.com For various quinoline derivatives, this energy gap has been calculated and correlated with their photophysical properties. researchgate.netnih.gov Determining the HOMO-LUMO gap for this compound would provide insight into its potential as a material for organic electronics, but this data is not currently available.

Table 1: Representative HOMO-LUMO Energy Gaps for Quinoline Derivatives (Illustrative)

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
QuinolineDFT/B3LYP/6-31+G(d,p)-6.646-1.8164.83
Hypothetical Data
This compoundDFT/B3LYP/6-31G(d)N/AN/AN/A

This table is for illustrative purposes only. Data for this compound is not available.

Electron Density Distribution and Localization

The spatial distribution of the HOMO and LUMO is also significant. In many quinoline-based systems, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions. The introduction of a bulky, electron-donating tert-butyl group would likely alter this distribution, impacting the molecule's reactivity and intermolecular interactions.

Conformational Analysis and Steric Effects of the tert-Butyl Group

The introduction of a tert-butyl group at the 3-position of the dibenzo[f,h]quinoline framework has profound implications for the molecule's three-dimensional structure and conformational dynamics. The tert-butyl group is sterically demanding, and its presence is expected to induce significant structural perturbations compared to the unsubstituted parent molecule. Computational modeling, particularly using Density Functional Theory (DFT), is a vital tool for understanding these effects.

Theoretical studies on similar molecular structures indicate that tert-butyl substitution can make the molecular backbone more rigid and limit its ability to twist. ijisrt.com This increased rigidity arises from the steric hindrance imposed by the bulky group, which restricts rotational freedom around single bonds connecting it to the aromatic system. In related molecules, the steric strain from bulky groups like tert-butyl has been shown to force non-planar conformations. csic.es For instance, in a molecule containing both quinoline and 2,6-di-tert-butylphenol (B90309) moieties, the steric bulk forces the two fragments to adopt a highly distorted orientation with respect to each other, featuring a plane-to-plane twist angle of nearly 88 degrees. mdpi.com

In the case of this compound, the tert-butyl group would likely cause out-of-plane distortions of the otherwise planar dibenzoquinoline system. This can affect intermolecular packing in the solid state and alter the molecule's solubility and interactions with its environment. rsc.org The steric hindrance can also shield the nitrogen atom and the adjacent part of the quinoline ring, potentially influencing its coordination chemistry and intermolecular interactions like hydrogen bonding. csic.esrsc.org

Table 1: Predicted Conformational Effects of the tert-Butyl Group

Structural Parameter Expected Effect of tert-Butyl Group Rationale
Molecular Planarity Decreased The bulky group introduces steric strain, forcing parts of the molecule out of the plane to minimize repulsion. csic.es
Backbone Rigidity Increased Rotational freedom along the bond connecting the substituent to the ring is limited. ijisrt.com
Bond Angles Localized Distortion Angles around the point of substitution will be distorted from ideal sp² geometry to accommodate the group's size.
Intermolecular Packing Disrupted The non-planar shape can hinder efficient π-stacking, affecting crystal structure and solid-state properties.

Theoretical Insights into Photophysical Processes

The photophysical behavior of this compound is governed by the interplay of its electronic structure and the dynamics of its excited states. Computational chemistry provides essential insights into these processes, which are fundamental to the molecule's potential applications in areas like organic electronics.

Upon absorption of light, the molecule is promoted to an electronically excited state. For polycyclic aromatic systems like dibenzo[f,h]quinoline, the lowest-energy singlet (S₁) and triplet (T₁) excited states typically possess ππ* character. chemrxiv.orgscispace.com However, the donor-acceptor nature of the substituted quinoline can also give rise to charge-transfer (CT) excited states. worktribe.comresearchgate.netnih.govnih.gov

The dynamics of these excited states determine the molecule's photophysical fate. Following initial excitation to a singlet state, several decay pathways are possible:

Fluorescence: Radiative decay from the S₁ state back to the ground state (S₀).

Internal Conversion (IC): A non-radiative transition between states of the same spin multiplicity (e.g., S₁ to S₀), which is often negligible for rigid aromatic molecules. chemrxiv.orgscispace.com

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S₁ to T₁). This process is crucial for populating the triplet state. In similar polycyclic aromatic sulfur heterocycles, ISC can be highly efficient, with triplet yields approaching 98%. chemrxiv.orgscispace.com

Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state.

Theoretical calculations on related systems show that the excited state landscape can be complex, involving a mixture of localized-excited (LE) states (confined to the dibenzoquinoline framework) and CT states. worktribe.comresearchgate.net The relative energies of these states are critical. For instance, in some donor-acceptor systems, a small energy gap between the singlet CT state (¹CT) and a local triplet state (³LE) can facilitate efficient reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF). worktribe.comresearchgate.net The lifetime of the excited states can range from picoseconds for singlet state relaxation to microseconds or longer for triplet state decay. chemrxiv.orgscispace.comnih.gov

Table 2: General Characteristics of Excited States in Substituted Dibenzoquinolines

Excited State Description Typical Decay Pathway Characteristic Timescale
Singlet (S₁) Lowest excited state with paired electron spins. Can be ππ* or CT in character. Fluorescence, Intersystem Crossing (ISC) Picoseconds to Nanoseconds chemrxiv.org
Triplet (T₁) Lowest excited state with unpaired electron spins. Phosphorescence, Non-radiative decay Microseconds to Seconds nih.gov
Charge-Transfer (CT) Electron density is spatially separated between donor and acceptor parts of the molecule. Radiative decay, ISC to triplet states. nih.govnih.gov Varies with molecular structure.
Localized-Excited (LE) Excitation is confined to a specific part of the aromatic system. Can mix with CT states to influence overall dynamics. worktribe.comresearchgate.net Varies.

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysics of donor-acceptor molecules. In this compound, the electron-rich tert-butyl group acts as a weak electron donor, while the electron-deficient nitrogen-containing dibenzoquinoline core serves as the acceptor.

Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.com In many donor-acceptor systems, the HOMO is primarily located on the donor moiety, while the LUMO is localized on the acceptor. nih.govnih.govnih.gov This spatial separation of the frontier orbitals leads to a net movement of electron density from the donor to the acceptor in the excited state, creating a state with significant charge separation, often referred to as a ¹CT or ³CT state (singlet or triplet charge-transfer). nih.govnih.govmdpi.com

Studies on related D-A compounds show that the strength of the donor group significantly influences the charge transfer process. For example, substituting a donor unit with tert-butyl groups has been shown to enhance its donor strength, which in turn modulates the energy levels of the CT and LE triplet states. worktribe.comresearchgate.net In one case, this substitution was critical for reducing the energy gap between the relevant singlet and triplet states to less than 0.09 eV, facilitating efficient RISC. worktribe.comresearchgate.net The degree of charge transfer and the energy of the CT state can be highly sensitive to the molecular conformation. A twisted geometry between the donor and acceptor can reduce the electronic coupling, leading to purer CT states with a smaller energy gap between the singlet and triplet manifolds (ΔEST). nih.govnih.gov

The optical properties of a molecule, such as its absorption and emission spectra, are a direct manifestation of its electronic structure. The energy difference between the ground state and various excited states determines the wavelengths of light the molecule absorbs.

The primary electronic transitions observed in the UV-Vis absorption spectrum of quinoline-based compounds are typically π → π* transitions, associated with the conjugated aromatic system, and sometimes n → π* transitions, involving the non-bonding electrons on the nitrogen atom. researchgate.net The energy of these transitions is fundamentally linked to the energy gap between the molecular orbitals involved. The most important of these is the HOMO-LUMO energy gap, which often corresponds to the lowest energy absorption band. researchgate.net

Computational studies allow for the direct correlation of electronic structure with optical properties. By calculating the energies of the HOMO and LUMO, one can predict the energy of the main absorption band. The tert-butyl group, while not a strong electronic modulator, can influence the HOMO and LUMO energy levels through inductive effects and by inducing conformational changes. ijisrt.com These subtle electronic perturbations can "tune" the HOMO-LUMO gap, thereby shifting the absorption and emission wavelengths. For example, adding electron-donating or electron-withdrawing groups to a conjugated system is a well-established method for systematically altering its color and fluorescence properties. ijisrt.com The character of the frontier orbitals (e.g., their localization on different parts of the molecule) determines the nature of the transition, such as whether it is a localized π → π* transition or an intramolecular charge transfer (ICT) transition. nih.gov

Table 3: Relationship Between Electronic and Optical Properties

Electronic Parameter Influence on Optical Properties Example from Related Systems
HOMO-LUMO Energy Gap Directly correlates with the energy of the lowest-energy absorption band (λmax). A smaller gap leads to a red-shift (longer wavelength). researchgate.net Fused-aromatic chalcones show low HOMO-LUMO gaps (2.7-3.0 eV) corresponding to absorption in the visible region. researchgate.net
Orbital Localization Determines the nature of the transition (e.g., Localized vs. Charge Transfer). nih.gov In some quinoline-chalcones, the HOMO is on the benzodioxole fragment and the LUMO is on the quinoline-amide, indicating a clear ICT pathway. nih.gov
Transition Dipole Moment Governs the intensity of an absorption band (molar absorptivity). Theoretical calculations can predict the oscillator strength (f) of a transition; larger values indicate a more "allowed" and intense transition.
Excited State Relaxation The energy difference between the excited state minimum and the ground state determines the emission wavelength (fluorescence/phosphorescence). The Stokes shift (difference between absorption and emission maxima) is influenced by geometric relaxation in the excited state.

Advanced Photophysical Properties and Optoelectronic Applications

Luminescence Characteristics of Dibenzo[f,h]quinoline (B3252415) Systems

The luminescence of dibenzo[f,h]quinoline and its derivatives is a key area of research, underpinning their use in light-emitting technologies. The rigid, planar structure of the fused aromatic rings generally leads to high fluorescence quantum yields.

Dibenzo[f,h]quinoline systems and their analogues are known for their strong fluorescence, often in the blue region of the spectrum. For instance, a novel molecular scaffold based on dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ), which is structurally related to dibenzo[f,h]quinoline, exhibits deep blue emission between 424 nm and 445 nm with high photoluminescence quantum yields (PLQYs) of approximately 70%. rsc.org The introduction of substituents can further enhance these properties. A derivative featuring isopropylphenyl groups, dP-diBFQ, showed an improved PLQY of 79.1%, which is attributed to the steric hindrance of the substituents suppressing molecular aggregation and thus reducing quenching effects. rsc.org

The quantum yield of fluorescence is highly sensitive to the nature and position of substituents on the aromatic core. rsc.org In various quinoline (B57606) derivatives, PLQYs can range from very low to near unity. researchgate.netnih.govnih.gov For example, a series of newly synthesized quinoline derivatives exhibited intense green emission with a high quantum yield of 0.78. nih.gov The electronic nature of the substituent plays a critical role; electron-donating groups typically increase the fluorescence quantum yield. researchgate.net The tert-butyl group, being a weak electron-donating and sterically bulky group, is expected to enhance fluorescence efficiency by both electronic effects and by inhibiting non-radiative decay pathways through the prevention of close molecular packing.

Table 1: Photophysical Properties of Selected Dibenzo[f,h]quinoline Analogues and Related Compounds

Compound/System Emission Peak (nm) Photoluminescence Quantum Yield (PLQY) Solvent/State Citation
diBFQ 445 ~70% Film rsc.org
FPPhen 424 ~70% Film rsc.org
dP-diBFQ - 79.1% Film rsc.org
DMACPyBP 643 62.3% 1 wt% in CBP film chemrxiv.org
PXZPyBP 743 21.2% 1 wt% in CBP film chemrxiv.org
1-methyl-7-amino-quinolinium - 70-80% Aqueous nih.gov
Quinoline Derivative 4h - 78% - nih.gov

This table presents data for compounds structurally related to dibenzo[f,h]quinoline to illustrate the typical photophysical properties of this class of materials. CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl.

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature in many quinoline derivatives, particularly those with a "push-pull" architecture where electron-donating and electron-accepting groups are present. This phenomenon suggests a significant difference in the dipole moment between the ground and excited states, leading to strong intramolecular charge transfer (ICT) upon photoexcitation. acs.orgnih.gov For a series of push-pull quinazoline (B50416) derivatives, large red shifts were observed in their fluorescence emission maxima as solvent polarity increased. acs.org

While the dibenzo[f,h]quinoline core itself is largely nonpolar, the introduction of polar substituents can induce solvatochromic behavior. The tert-butyl group itself is nonpolar and would not be expected to induce significant solvatochromism. However, its presence can influence the electronic properties of other functional groups on the molecule. The binding of benzo[h]quinoline (B1196314) to humic acid has been shown to be pH-dependent, which affects its fluorescence characteristics, indicating sensitivity to the local chemical environment. nih.gov This environmental sensitivity is crucial for applications in chemical sensing.

While fluorescence is a common de-excitation pathway, dibenzo[f,h]quinoline systems can also exhibit phosphorescence. Room-temperature phosphorescence (RTP) is particularly interesting for applications in sensing and bioimaging. Studies on 5,6-benzoquinoline, an isomer of dibenzo[f,h]quinoline, have shown that when embedded in a rigid matrix like a poly(vinyl alcohol) film, it can display strong, green, long-lived RTP centered at about 500 nm. researchgate.net This RTP can be excited directly via the forbidden S₀→T₁ transition. researchgate.net The observation of RTP is often facilitated by factors that promote intersystem crossing (ISC) and reduce non-radiative decay from the triplet state, such as the presence of heavy atoms or a rigid environment. researchgate.netrsc.org

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of non-emissive triplet excitons to generate light, enabling the potential for 100% internal quantum efficiency in OLEDs. researchgate.netnih.gov This process relies on a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state via thermal energy. rsc.org

Donor-acceptor (D-A) molecules based on quinoline and its analogues are excellent candidates for TADF emitters. researchgate.netrsc.org For example, red and near-infrared TADF emitters have been developed using a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor coupled with various donor moieties. chemrxiv.org These compounds exhibit small ΔE_ST values of less than 0.1 eV. chemrxiv.org Specifically, a derivative named DMACPyBP showed a ΔE_ST of just 0.03 eV and a high PLQY of 62.3%. chemrxiv.org Given that the dibenzo[f,h]quinoline core can act as an effective acceptor unit, its functionalization with suitable donor groups could lead to promising TADF materials.

Applications in Organic Electronics and Luminescent Materials

The compelling luminescent properties and charge-transporting capabilities of dibenzo[f,h]quinoline derivatives make them highly suitable for a range of applications in organic electronics.

Dibenzoquinoline derivatives are versatile materials for Organic Light-Emitting Diodes (OLEDs), serving as emitters, hosts, or electron-transporting materials. The dibenzo[f,h]furo[2,3-b]quinoxaline derivative, dP-diBFQ, has been used as a dopant emitter in OLEDs to achieve pure blue emission with CIE coordinates of (0.154, 0.102) and an external quantum efficiency (EQE) of 2.28%. rsc.org

Furthermore, the dibenzo[f,h]quinoxaline (B1580581) (DBQ) ligand, which shares the same core ring system as dibenzo[f,h]quinoline, is a well-known component in highly efficient red phosphorescent emitters for OLEDs. Iridium(III) complexes like Ir(DBQ)₂(acac) are used as phosphorescent dopants. researchgate.net An OLED using this type of dopant in a carbazole-quinazoline host achieved a very high external quantum efficiency of 9.5% and a power efficiency of 9.9 lm/W for red emission. researchgate.net This demonstrates the potential of the dibenzo[f,h]quinoline core to form stable and efficient electrophosphorescent materials.

Table 2: Performance of OLEDs Incorporating Dibenzo[f,h]quinoline-related Structures

Device Role Material Max. EQE (%) Emission Color CIE (x, y) Citation
Dopant Emitter dP-diBFQ 2.63% Blue (0.154, 0.102) rsc.org
Phosphorescent Dopant Ir(DBQ)₂(acac) 9.5% Red (0.66, 0.34) researchgate.net
TADF Emitter DMAC-QL 20.2% Sky-Blue (0.20, 0.36) rsc.org
TADF Emitter PXZ-QL 17.5% Greenish-Blue (0.24, 0.47) rsc.org
TADF Emitter PTZ-QL 19.7% Green (0.33, 0.58) rsc.org

This table showcases the performance of OLEDs using materials with a dibenzoquinoline or analogous core structure, highlighting their versatility.

In addition to light emission, organic semiconductors are crucial for transporting charge carriers (holes and electrons) within devices like OLEDs and perovskite solar cells (PSCs). The design of efficient hole-transport materials (HTMs) is critical for device performance. mdpi.com Fused aromatic systems are excellent candidates for HTMs due to their planar structures, which facilitate intermolecular π-π stacking and enhance charge mobility. researchgate.net

While specific data on 3-(tert-Butyl)dibenzo[f,h]quinoline as an HTM is not available, related quinoxaline-based materials have been developed as low-cost and stable HTMs for efficient PSCs. mdpi.com The charge mobility in organic thin films can be determined by various methods, including the time-of-flight (TOF) technique. researchgate.net For pyrazolo[3,4-b]quinoline derivatives doped in polystyrene, electron mobilities in the range of 10⁻⁶ to 3x10⁻⁵ cm²/(V·s) have been measured. researchgate.net In other fused aromatic systems, such as dialkylated dibenzo[a,h]anthracenes, high hole mobilities of up to 2.97 cm²/V·s have been achieved in blade-coated thin films. rsc.org

The introduction of tert-butyl groups into organic semiconductors is a common strategy to improve their processability and film-forming properties without significantly disrupting their electronic characteristics. The bulky nature of the group can prevent excessive aggregation, leading to more uniform thin films, which is beneficial for achieving reliable device performance.

Advanced Functional Organic Dyes and Pigments

While specific research on the application of this compound as an advanced functional organic dye or pigment is not extensively documented in publicly available literature, the broader class of quinoline and dibenzoquinoline derivatives is well-regarded for its luminescent properties. nih.govresearchgate.net These compounds form the core structures for many functional dyes, and their electronic properties can be finely tuned through chemical modification. acs.orgresearchgate.net The introduction of substituents, such as the tert-butyl group, onto the dibenzoquinoline framework is a common strategy to enhance solubility and influence the solid-state packing, which are critical parameters for their use as dyes and pigments in thin-film applications. rsc.org

Derivatives of quinoline are known to exhibit fluorescence, a key characteristic for dyes used in imaging and as components in emissive layers of electronic devices. nih.gov The extended π-conjugated system of the dibenzo[f,h]quinoline core is expected to give rise to absorption and emission in the ultraviolet-visible region of the electromagnetic spectrum, a fundamental property for any organic dye.

Potential in Organic Semiconductors for Devices

The potential of this compound in organic semiconductors is rooted in the established use of polycyclic aromatic hydrocarbons and nitrogen-containing heterocycles in organic field-effect transistors (OFETs) and OLEDs. nih.govrsc.org The rigid and planar structure of the dibenzoquinoline moiety provides a robust scaffold for charge transport, a critical requirement for semiconductor materials. The nitrogen atom within the quinoline structure can influence the electron-accepting (n-type) or electron-donating (p-type) character of the material, which is a key aspect in the design of organic electronic devices.

Structure-Property Relationships in Optoelectronic Performance

The optoelectronic properties of organic materials are intrinsically linked to their molecular structure. Understanding these relationships is fundamental to designing next-generation materials for high-performance devices.

Impact of Molecular Design on Emission Wavelength and Efficiency

The emission wavelength and quantum efficiency of a fluorescent molecule are dictated by its electronic structure, specifically the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the dibenzo[f,h]quinoline framework, the extent of π-conjugation is a primary determinant of this energy gap.

The molecular design, including the specific arrangement of the fused benzene (B151609) rings and the position of the nitrogen atom, establishes the foundational electronic properties. Modifications to this core structure, such as the introduction of substituents, can further modulate these properties. For instance, attaching electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels, leading to shifts in the emission color (wavelength). nih.gov

In the broader context of quinoline derivatives, research has shown that the emission wavelengths can be tuned across the visible spectrum by altering the chemical structure. acs.org The quantum efficiency, which is the ratio of emitted photons to absorbed photons, is highly sensitive to the molecular rigidity and the presence of non-radiative decay pathways. A rigid molecular structure, like that of dibenzoquinoline, is generally favorable for high fluorescence efficiency as it minimizes energy loss through vibrational modes.

Role of the tert-Butyl Group in Modulating Molecular Aggregation and Fluorescence Efficiency

The introduction of a tert-butyl group at the 3-position of the dibenzo[f,h]quinoline core is a strategic design choice with significant implications for the material's solid-state properties. Bulky substituents like the tert-butyl group play a crucial role in controlling intermolecular interactions.

In the solid state, planar aromatic molecules have a strong tendency to stack on top of each other, a phenomenon known as π-π stacking. While this can be beneficial for charge transport, excessive aggregation often leads to fluorescence quenching, where the emission intensity is significantly reduced. This "aggregation-caused quenching" (ACQ) is a major obstacle in the development of efficient solid-state emitters.

The steric hindrance provided by the tert-butyl group can effectively inhibit close packing and strong π-π interactions between adjacent molecules. rsc.orgrsc.org This modulation of molecular aggregation is critical for preserving the intrinsic fluorescence of the molecule in the solid state, thereby enhancing the fluorescence efficiency of thin films. rsc.org By preventing the formation of non-emissive aggregates, the tert-butyl group helps to maintain a high photoluminescent quantum yield, which is essential for bright and efficient OLEDs. rsc.org

Furthermore, the tert-butyl group enhances the solubility of the molecule in common organic solvents. rsc.org This improved solubility is not only advantageous for device fabrication via solution-based methods but also allows for the preparation of non-doped emissive layers in OLEDs, which can simplify device architecture and reduce manufacturing costs. rsc.org

Coordination Chemistry and Catalytic Applications

Dibenzo[f,h]quinoline (B3252415) as a Ligand in Transition Metal Complexes

The dibenzo[f,h]quinoline framework serves as a versatile building block for the construction of ligands for transition metal complexes. Its planar, electron-deficient aromatic structure, combined with the presence of a nitrogen atom, allows for various coordination modes, most notably as a bidentate or cyclometalating ligand.

The design of bidentate and cyclometalating ligands based on the dibenzo[f,h]quinoline core is guided by the desired electronic and steric properties of the resulting metal complex. As a bidentate ligand, dibenzo[f,h]quinoline typically coordinates to a metal center through its nitrogen atom and a carbon atom from one of the fused benzene (B151609) rings, forming a stable five- or six-membered chelate ring. This cyclometalation process is a key step in the formation of many catalytically active species.

The introduction of a tert-butyl group at the 3-position of the dibenzo[f,h]quinoline skeleton introduces significant steric bulk. This has several design implications:

Steric Shielding: The tert-butyl group can effectively shield the metal center, influencing the approach of substrates and other ligands. This can enhance the selectivity of catalytic reactions by preventing the coordination of bulky molecules.

Solubility: The lipophilic nature of the tert-butyl group can increase the solubility of the corresponding metal complexes in organic solvents, which is advantageous for homogeneous catalysis. nih.gov

Electronic Effects: While primarily a steric influencer, the tert-butyl group can also exert a modest electron-donating inductive effect, which can modulate the electron density at the metal center and, consequently, its reactivity.

These design principles are crucial for tailoring the properties of transition metal complexes for specific catalytic applications.

The synthesis of cyclometalated complexes of dibenzo[f,h]quinoline and its derivatives typically involves the reaction of the ligand with a suitable transition metal precursor. While specific synthetic procedures for 3-(tert-Butyl)dibenzo[f,h]quinoline complexes are not extensively documented, analogies can be drawn from the synthesis of related quinoline (B57606) and benzoquinoline complexes.

Iridium(III) Complexes: Cyclometalated Iridium(III) complexes are often synthesized from iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) or a dimeric precursor like [Ir(ppy)₂Cl]₂ (where ppy is 2-phenylpyridine). rsc.orgresearchgate.net The reaction with a dibenzo[f,h]quinoline ligand would proceed via C-H activation to form a stable Ir-C bond. The resulting complexes are typically characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and single-crystal X-ray diffraction to confirm their structure and coordination geometry. nih.govmdpi.comrsc.org

Ruthenium(II) Complexes: Ruthenium(II) complexes can be prepared from precursors such as [Ru(bpy)₃]²⁺ or RuCl₂(PPh₃)₃. core.ac.uk The synthesis of tris(heteroleptic) Ru(II) complexes often involves a stepwise approach to introduce different ligands. core.ac.uk The characterization of these complexes relies on spectroscopic and electrochemical methods to elucidate their structure and redox properties. researchgate.netnih.govrsc.org

Platinum(II) Complexes: Platinum(II) complexes are commonly synthesized from K₂[PtCl₄] or [Pt(COD)Cl₂]. nih.govajol.infomdpi.com The formation of cyclometalated platinum(II) complexes with quinoline derivatives often results in square-planar geometries. nih.govresearchgate.net Spectroscopic techniques and X-ray crystallography are essential for their characterization. nih.govnih.gov

A general synthetic route and the expected characterization data for a cyclometalated Iridium(III) complex with this compound are presented in the table below, based on analogous systems.

Metal Precursor General Reaction Expected Characterization Data
Iridium(III)[IrCl₂(ppy)₂]₂Reaction with this compound in a high-boiling solvent.¹H NMR: Signals for the aromatic protons of the ligand and ppy. ¹³C NMR: Corresponding carbon signals. Mass Spec: Molecular ion peak. X-ray: Confirmation of cyclometalated structure.
Ruthenium(II)[Ru(bpy)₂Cl₂]Ligand substitution reaction.UV-Vis: Metal-to-ligand charge transfer bands. Cyclic Voltammetry: Reversible redox waves.
Platinum(II)K₂[PtCl₄]Reaction in a mixed solvent system, often with a base.¹⁹⁵Pt NMR: Characteristic chemical shift. X-ray: Square-planar geometry.

Table 1: Synthesis and Characterization of Hypothetical Cyclometalated Complexes

Catalytic Activity Mediated by Dibenzo[f,h]quinoline Complexes

Complexes featuring the dibenzo[f,h]quinoline scaffold have shown promise in various catalytic transformations, particularly those involving C-H bond activation.

The activation of otherwise inert C-H bonds is a cornerstone of modern organic synthesis. ethernet.edu.et Transition metal complexes, particularly those of the late transition metals, are adept at mediating such reactions. ethernet.edu.et Dibenzo[f,h]quinoline complexes, through cyclometalation, create a reactive metal-carbon bond that can participate in catalytic cycles for C-H functionalization. scilit.com These reactions allow for the direct and atom-economical formation of new carbon-carbon and carbon-heteroatom bonds.

While direct catalytic data for this compound complexes is scarce, it is anticipated that they would be active in reactions such as:

Direct Arylation: Coupling of the activated C-H bond with aryl halides.

Oxidative Coupling: Reactions involving an oxidant to form new bonds.

Hydrogenation/Dehydrogenation: Transfer of hydrogen atoms to or from a substrate.

The steric bulk of the tert-butyl group would likely play a significant role in the regioselectivity and substrate scope of these catalytic reactions.

The mechanism of C-H activation and functionalization catalyzed by dibenzo[f,h]quinoline complexes generally involves a series of fundamental organometallic steps. researchgate.net A plausible catalytic cycle for a C-H arylation reaction is outlined below:

C-H Activation: The initial step is the intramolecular C-H activation of the dibenzo[f,h]quinoline ligand to form a cyclometalated complex.

Oxidative Addition: The aryl halide substrate undergoes oxidative addition to the metal center, increasing its oxidation state.

Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the catalytically active species.

Influence of tert-Butyl Substitution on Ligand Properties and Catalytic Performance

The substitution of a ligand with a tert-butyl group can have profound steric and electronic effects that alter the properties of the corresponding metal complex and its catalytic performance. rsc.org

Steric Effects: The most significant impact of the tert-butyl group is its steric hindrance. rsc.org This can lead to:

Enhanced Stability: The bulky group can protect the metal center from decomposition pathways, leading to more robust catalysts.

Increased Selectivity: By controlling access to the catalytic site, the tert-butyl group can favor the reaction of smaller substrates or direct the reaction to a specific site on the substrate.

Modified Coordination Geometry: The steric pressure from the tert-butyl group can distort the coordination geometry around the metal center, which can have a significant impact on reactivity.

Electronic Effects: The tert-butyl group is generally considered to be weakly electron-donating through induction. This can:

Increase Electron Density at the Metal Center: This can make the metal more nucleophilic and enhance its reactivity in oxidative addition steps.

Influence Redox Potentials: The electron-donating nature of the tert-butyl group can make the metal center easier to oxidize, which can be a crucial factor in catalytic cycles involving changes in oxidation state.

The interplay of these steric and electronic effects is complex and can lead to both beneficial and detrimental outcomes in catalysis. For instance, while steric bulk can enhance selectivity, it can also slow down the reaction rate by impeding substrate binding. The optimal level of steric hindrance and electronic modification is highly dependent on the specific catalytic transformation being targeted. The introduction of bulky tert-butyl groups has been shown to be beneficial in various catalytic systems, for example, in platinum complexes where it can enhance cellular uptake. nih.gov

Property Influence of tert-Butyl Group Potential Impact on Catalysis
Steric Hindrance Increased bulk around the metal center.Enhanced stability, increased selectivity, potential for slower reaction rates.
Solubility Increased solubility in non-polar organic solvents.Improved performance in homogeneous catalysis.
Electronic Nature Weakly electron-donating (inductive effect).Increased electron density at the metal, potential for faster oxidative addition.
Redox Potential May lower the oxidation potential of the metal center.Can facilitate catalytic cycles involving oxidation state changes.

Table 2: Influence of tert-Butyl Substitution on Ligand Properties and Catalytic Performance

Crystallographic and Structural Characterization in Research

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure and packing of crystalline solids. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's geometry and conformation.

While data for the title compound is unavailable, the crystallographic parameters for a related compound, benzo[h]quinoline-3-carboxamide , illustrate the type of information obtained from such an analysis. researchgate.net The molecule is noted to be essentially flat, a common feature for such fused aromatic systems. nih.gov

Table 1: Crystallographic Data for the related compound Benzo[h]quinoline-3-carboxamide. researchgate.net
ParameterValue
Chemical FormulaC₁₄H₁₀N₂O
Formula Weight222.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.634 (3)
b (Å)4.9426 (10)
c (Å)16.778 (3)
β (°)100.53 (3)
Volume (ų)1030.0 (4)
Z (molecules/unit cell)4
Temperature (K)170

The dibenzo[f,h]quinoline (B3252415) core is an extended, fused aromatic system. Based on studies of analogous compounds like benzo[h]quinoline (B1196314) derivatives, this fused ring system is expected to be largely planar. nih.govnih.gov For instance, in 2-(3,4-Dichlorophenyl)-4-phenylbenzo[h]quinoline, the benzo[h]quinoline moiety exhibits a near-planar conformation. nih.gov Similarly, the core structure of benzo[h]quinoline-3-carboxamide is essentially flat. nih.gov This planarity arises from the sp² hybridization of the carbon and nitrogen atoms that constitute the aromatic rings.

The arrangement of molecules in a crystal, known as solid-state packing, is governed by a variety of non-covalent intermolecular interactions. For aza-polycyclic aromatic systems like dibenzo[f,h]quinoline, π–π stacking interactions are a dominant feature. nih.govresearchgate.net These occur when the electron-rich aromatic planes of adjacent molecules align, contributing significantly to the stability of the crystal lattice. In benzo[h]quinoline-3-carboxamide, for example, off-centre π–π stacking is observed between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules. nih.gov

Other potential interactions include C–H···π and C–H···N hydrogen bonds. nih.gov The presence of the nitrogen atom in the quinoline (B57606) scaffold provides a site for potential weak hydrogen bonding with hydrogen atoms from neighboring molecules, influencing the supramolecular assembly. nih.gov

The bulky tert-butyl group on 3-(tert-Butyl)dibenzo[f,h]quinoline is expected to play a crucial role in the solid-state packing. Such groups are known to sterically hinder close, co-facial π–π stacking. nih.gov This suppression of intermolecular aggregation can be advantageous in materials science, for instance, by improving the solubility of the compound and preserving the photophysical properties of the individual molecule in the solid state. nih.govrsc.org The interactions will likely be dominated by weaker van der Waals forces and C–H···π interactions involving the tert-butyl hydrogens and the aromatic systems of neighboring molecules.

Correlation of Crystal Structure with Spectroscopic and Electronic Properties

The solid-state structure determined by crystallography is directly linked to the material's bulk electronic and spectroscopic properties. The planarity of the dibenzo[f,h]quinoline system allows for extensive π-conjugation, which dictates its fundamental electronic behavior, including the HOMO-LUMO gap. This, in turn, governs the UV-visible absorption and fluorescence emission spectra. nih.gov

The way molecules pack in the solid state can further modify these properties. Aggregation, often mediated by π–π stacking, can lead to the formation of H- or J-aggregates, which results in significant shifts in the absorption and emission spectra compared to the molecule in solution. nih.gov The presence of the bulky tert-butyl group in this compound would likely impede such aggregation. nih.govrsc.org This steric hindrance helps to maintain the monomer-like spectroscopic characteristics in the solid state, which is often desirable for applications in organic electronics like OLEDs, where aggregation can lead to quenching of fluorescence and altered emission colors. rsc.org

Furthermore, the introduction of the electron-donating tert-butyl group can electronically perturb the π-system, typically raising the energy levels of molecular orbitals, which can be observed as shifts in redox potentials and absorption spectra. nih.gov Therefore, the interplay between the inherent electronic structure of the molecule, as modified by the substituent, and the intermolecular interactions dictated by its size and shape, collectively determines the material's observed properties.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

The pursuit of "green chemistry" principles is a paramount goal in modern chemical synthesis. For complex molecules like 3-(tert-Butyl)dibenzo[f,h]quinoline, developing synthetic pathways that are both efficient and environmentally benign is a critical research direction. Future work will likely focus on creating novel synthetic routes that maximize atom economy , a concept that emphasizes the efficiency of a reaction in converting reactants into the final product. nih.gov This involves minimizing waste by designing reactions where most of the atoms from the starting materials are incorporated into the desired molecule. nih.gov

Current synthetic strategies, while effective, may involve multiple steps and the use of stoichiometric reagents, which can generate significant waste. nih.gov Researchers are exploring one-pot reactions and catalytic processes to improve efficiency. rsc.orgnih.gov For instance, the development of a one-pot, three-component reaction for synthesizing benzo[f]quinoline-linked covalent organic frameworks (COFs) showcases a move towards more streamlined and sustainable methods. nih.gov Such approaches not only reduce the environmental impact but can also lower production costs, making these materials more viable for industrial applications. rsc.org The ideal synthetic route would be highly step- and atom-economical, potentially mimicking biosynthetic pathways to achieve maximum efficiency. nih.gov

Exploration of Advanced Optoelectronic Devices and Sensor Technologies based on Dibenzo[f,h]quinoline (B3252415) Derivatives

The inherent photophysical properties of the dibenzo[f,h]quinoline scaffold make it a promising candidate for advanced optoelectronic applications. rsc.orgresearchgate.net The extended π-conjugated system of this class of compounds often results in strong fluorescence, a desirable characteristic for materials used in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net Future research will likely focus on fine-tuning the electronic properties of dibenzo[f,h]quinoline derivatives to achieve specific emission colors and improve device efficiency and stability. rsc.org The introduction of various substituents, such as the tert-butyl group, can influence the molecular packing and photophysical properties, offering a pathway to tailor materials for specific applications. rsc.org

Beyond OLEDs, dibenzo[f,h]quinoline derivatives are being investigated for their potential in sensor technologies . nih.govresearchgate.net The nitrogen atom in the quinoline (B57606) ring can act as a binding site for metal ions, leading to changes in the compound's fluorescence properties. nih.govacs.org This phenomenon can be harnessed to create highly selective and sensitive fluorescent sensors for detecting specific metal ions, such as Fe³⁺, Fe²⁺, and Cu²⁺. nih.govacs.org Future work will likely involve the design and synthesis of new derivatives with enhanced sensitivity and selectivity for a wider range of analytes, including environmentally and biologically important species. nih.govresearchgate.net

Deeper Computational Modeling for Predictive Material Design and Structure-Function Relationships

Computational modeling has become an indispensable tool in materials science, enabling researchers to predict the properties of new molecules before they are synthesized in the lab. nih.gov For dibenzo[f,h]quinoline derivatives, density functional theory (DFT) and other computational methods can provide valuable insights into their electronic structure, photophysical properties, and intermolecular interactions. nih.govnih.gov

Future research will undoubtedly leverage more sophisticated computational models to establish clear structure-function relationships . researchgate.net By understanding how modifications to the molecular structure affect the material's properties, scientists can rationally design new dibenzo[f,h]quinoline derivatives with optimized characteristics for specific applications. researchgate.net For example, computational studies can help predict the emission wavelengths, quantum yields, and charge transport properties of new materials for OLEDs, or the binding affinities and selectivity of new sensor molecules. nih.govresearchgate.net This predictive capability can significantly accelerate the discovery and development of novel high-performance materials.

Integration into Supramolecular Architectures for Tunable Functional Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and functional materials. researchgate.netfrontiersin.org The planar structure and potential for π-π stacking interactions make dibenzo[f,h]quinoline and its derivatives excellent building blocks for constructing well-defined supramolecular architectures . researchgate.net

Future research in this area will explore the self-assembly of this compound and related compounds into ordered structures such as nanofibers, vesicles, and gels. researchgate.net By controlling the non-covalent interactions through solvent choice, temperature, or the introduction of specific functional groups, it may be possible to tune the properties of these materials. researchgate.net For example, the organization of these molecules into ordered assemblies can influence their photophysical and charge-transport properties, leading to materials with enhanced performance in electronic devices. researchgate.net Furthermore, the dynamic and reversible nature of supramolecular interactions could be exploited to create "smart" materials that respond to external stimuli, opening up possibilities for applications in areas like drug delivery and responsive coatings. frontiersin.org

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(tert-Butyl)dibenzo[f,h]quinoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves cyclization or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Optimization can employ factorial design to test variables like catalysts (e.g., Pd-based), solvents (polar vs. nonpolar), temperature (80–150°C), and reaction time. Orthogonal experimental arrays (e.g., Taguchi methods) reduce trial numbers while identifying critical parameters . Post-synthesis, column chromatography or recrystallization ensures purity. Replicate conditions from literature but adjust tert-butyl group introduction to mitigate steric hindrance .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural and electronic properties of this compound?

  • Methodological Answer : Use 1^1H/13^13C NMR to confirm tert-butyl resonance (δ ~1.3 ppm for 1^1H) and aromatic backbone. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves steric effects from the tert-butyl group. UV-Vis and fluorescence spectroscopy assess π-conjugation and photophysical behavior. Computational pre-modeling (e.g., DFT) guides peak assignment and identifies electronic transitions .

Q. How does the tert-butyl substituent influence solubility and stability under varying experimental conditions?

  • Methodological Answer : The tert-butyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic matrices. Conduct systematic solubility tests in solvents (e.g., DMSO, THF, hexane) via gravimetric analysis. Accelerated stability studies (e.g., thermal stress at 40–80°C, UV exposure) quantify degradation pathways. Compare with non-substituted analogs to isolate substituent effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) elucidate electronic properties or intermolecular interactions in complex systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, charge distribution, and non-covalent interactions (e.g., π-stacking). Molecular Dynamics (MD) simulations model solvation effects or aggregation behavior. Pair simulations with experimental data (e.g., NMR chemical shifts, XRD bond lengths) for validation. Software like COMSOL Multiphysics integrates AI to predict reaction pathways or optimize synthetic conditions .

Q. What strategies resolve contradictions in reported data (e.g., conflicting reactivity or spectroscopic results) for this compound?

  • Methodological Answer : Replicate studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Perform meta-analyses to identify confounding variables (e.g., trace moisture, impurities). Use advanced characterization (e.g., in-situ FTIR, XPS) to detect intermediate species. Align findings with theoretical frameworks (e.g., steric vs. electronic dominance) to reconcile discrepancies .

Q. How can multi-step catalytic systems incorporating this compound be designed for applications in energy storage or optoelectronics?

  • Methodological Answer : Develop hybrid systems by coupling with transition-metal complexes (e.g., Ru or Ir) for photocatalysis. Use cyclic voltammetry to assess redox activity and band alignment. Optimize interfacial compatibility in thin-film devices via layer-by-layer deposition. Mechanistic studies (e.g., transient absorption spectroscopy) probe charge-transfer efficiency .

Q. What experimental designs are optimal for studying degradation pathways or environmental fate of this compound?

  • Methodological Answer : Employ fractional factorial design to test degradation under UV light, oxidants (e.g., H2_2O2_2), or microbial action. LC-MS/MS identifies degradation byproducts. QSAR models predict ecotoxicology profiles. Compare with structurally similar compounds to generalize degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.